Cysteine thiosulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cysteine thiosulfonate has role in cystine metabolism.

科学的研究の応用

Biochemical Applications

1.1. Cysteine Protease Inhibition

Cysteine thiosulfonates have been identified as potential inhibitors of cysteine proteases. These enzymes are crucial in numerous physiological processes and are implicated in various diseases, including parasitic infections. The development of thiosulfonates as specific inhibitors targets the unique chemistry of cysteine proteases, enhancing therapeutic efficacy while minimizing off-target effects. Research has shown that these compounds can effectively inhibit cysteine proteases involved in diseases such as malaria and schistosomiasis, providing a promising avenue for drug development against neglected tropical diseases .

1.2. Hydrogen Sulfide Production

Cysteine thiosulfonate serves as a substrate for the production of hydrogen sulfide, a signaling molecule with cytoprotective properties. Studies indicate that D-cysteine, a stereoisomer of cysteine, can be converted into hydrogen sulfide through novel biosynthetic pathways involving mercaptopyruvate sulfurtransferase. This pathway predominantly operates in the cerebellum and kidneys, suggesting therapeutic potential for conditions like oxidative stress and ischemia-reperfusion injury .

Medicinal Chemistry Applications

2.1. Drug Development

The unique reactivity profile of this compound derivatives allows for innovative strategies in drug design. For instance, vinyl thianthrenium salts derived from cysteine can be transformed into highly reactive electrophilic intermediates, facilitating the conjugation with various nucleophiles. This method has been utilized to develop bioconjugation strategies that enable the introduction of functional groups into biomolecules, which is critical for labeling and tracking proteins in biological systems .

2.2. Anticancer Research

Research has demonstrated that cysteine thiosulfonates can play a role in anticancer therapies by targeting specific proteolytic pathways involved in tumor progression. By inhibiting cysteine proteases that are overactive in cancerous cells, these compounds may help to reduce tumor growth and metastasis .

Environmental Science Applications

3.1. Heavy Metal Detoxification

This compound has been shown to enhance the immobilization of heavy metals such as cadmium in contaminated environments. Studies reveal that this compound can improve microbial tolerance to heavy metals by upregulating nitrogen and energy metabolism pathways within microbial strains . This property is particularly useful in bioremediation efforts aimed at detoxifying polluted soils and water bodies.

3.2. Sulfur Source in Microbial Cultures

Thiosulfate, often associated with this compound, serves as an inorganic sulfur source that supports microbial growth and enhances the production of L-cysteine through novel assimilation pathways in bacteria like Escherichia coli. This capability underscores its significance in biotechnology applications where efficient sulfur metabolism is crucial for amino acid production .

Case Studies and Findings

特性

CAS番号 |

16341-08-5 |

|---|---|

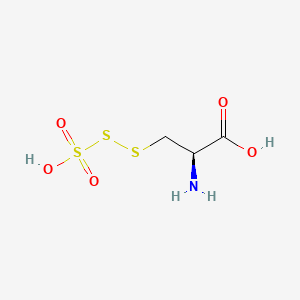

分子式 |

C3H9NO5S3 |

分子量 |

233.3 g/mol |

IUPAC名 |

(2R)-2-amino-3-(sulfodisulfanyl)propanoic acid |

InChI |

InChI=1S/C3H7NO5S3/c4-2(3(5)6)1-10-11-12(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 |

InChIキー |

ZBJOYDPFYMPGEV-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)N)SSS(=O)(=O)O |

異性体SMILES |

C([C@@H](C(=O)O)N)SSS(=O)(=O)O |

正規SMILES |

C(C(C(=O)O)N)SSS(=O)(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-amino-3-(thio-thiosulfonate)propionic acid alanine sulfodisulfane cysteine thiosulfonate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。